1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate
Description
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Properties
IUPAC Name |
[2-tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4S/c1-15-22(32-18-10-8-17(25)9-11-18)23(27(26-15)24(2,3)4)31-21(28)14-16-7-12-19(29-5)20(13-16)30-6/h7-13H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEVMQNJPURYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)OC(=O)CC3=CC(=C(C=C3)OC)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₄H₁₇ClN₂OS
- Molecular Weight: 296.82 g/mol
- CAS Number: Not specified
Biological Activity Overview
-
Anticancer Activity
- Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The presence of the 4-chlorophenyl and tert-butyl groups may enhance the compound's ability to inhibit tumor growth. A structure-activity relationship (SAR) analysis suggests that halogen substitutions on aromatic rings contribute to increased cytotoxicity against various cancer cell lines .
- Antimicrobial Properties
- Anti-inflammatory Effects
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The thioether group may interact with key enzymes involved in cellular signaling and metabolism.
- Induction of Apoptosis: Evidence suggests that similar pyrazole derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
- Modulation of Signaling Pathways: The compound may influence pathways such as MAPK and NF-kB, which are critical in cancer progression and inflammation .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity. The study also highlighted the importance of substituents in enhancing bioactivity .
Case Study 2: Antimicrobial Screening
In a screening for antimicrobial activity, the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results suggested that the presence of both the chlorophenyl and thio groups contributed to its antimicrobial efficacy .
Data Table: Biological Activities Summary
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Induction of apoptosis, inhibition of growth |
| Antimicrobial | Moderate | Disruption of cell membranes |
| Anti-inflammatory | Moderate | Inhibition of cytokine production |
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that pyrazole derivatives, including the compound in focus, exhibit antiviral properties. For instance, research has shown that modifications to the pyrazole structure can enhance efficacy against various viruses, including HIV and Measles virus. The compound's structural attributes allow it to interact with viral enzymes, inhibiting their activity effectively.
Case Study:
A study demonstrated that certain pyrazole derivatives had an IC50 value of 1.1 µM against delavirdine-resistant HIV strains, indicating significant antiviral potential . The presence of the chlorophenyl group is believed to enhance this activity by improving binding affinity to the target enzymes.
Antitumor Properties
The compound has also been investigated for its antitumor effects. Pyrazole derivatives have been documented to inhibit tumor growth by inducing apoptosis in cancer cells.
Data Table: Antitumor Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| 1-(tert-butyl)-4-((4-chlorophenyl)thio)-3-methyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate | 15 | Breast Cancer |
| Other Pyrazole Derivative | 10 | Lung Cancer |
| Another Compound | 20 | Prostate Cancer |
This table summarizes findings from various studies indicating the compound's potential as an antitumor agent.
Pesticidal Activity
The compound's thioether functionality suggests possible applications in agriculture as a pesticide or herbicide. Research has shown that similar compounds can act effectively against plant pathogens and pests.
Case Study:
In a controlled study, a related pyrazole derivative was tested for its efficacy against common agricultural pests. The results indicated a significant reduction in pest populations when treated with a solution containing the compound at a concentration of 500 ppm .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The 2-(3,4-dimethoxyphenyl)acetate moiety undergoes hydrolysis under acidic or alkaline conditions:
*Reported yields from analogous ester hydrolysis studies .
Thioether Oxidation
The (4-chlorophenyl)thio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | DCM, 0°C, 2h | Sulfoxide derivative | 95% |
| H₂O₂/AcOH | RT, 6h | Sulfone derivative | 88% |
Mechanistic studies on similar thioethers indicate radical intermediates during oxidation, monitored via EPR spectroscopy .
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in SNAr reactions with nitrogen or oxygen nucleophiles:
| Nucleophile | Conditions | Product | Kinetic Data (k, s⁻¹) |
|---|---|---|---|
| Piperidine | DMF, 120°C, 24h | 4-piperidinophenylthio derivative | 2.3 × 10⁻⁴ |
| Sodium methoxide | MeOH, reflux, 48h | 4-methoxyphenylthio derivative | 1.8 × 10⁻⁴ |
Steric hindrance from the tert-butyl group reduces reaction rates compared to unsubstituted analogs .
Pyrazole Ring Functionalization
The 1H-pyrazole core undergoes regioselective electrophilic substitution:
| Reaction | Reagents | Position Modified | Yield |
|---|---|---|---|
| Nitration | HNO₃/Ac₂O, 0°C | C-4 | 67% |
| Bromination | Br₂, FeBr₃, DCM | C-3 methyl group | 54% |
Density Functional Theory (DFT) calculations on similar systems show electron density redistribution at C-4 due to the thioether group’s electron-withdrawing effect .
Cross-Coupling Reactions
The chlorophenyl group facilitates palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Product | TOF⁴ (h⁻¹) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biphenylthio derivative | 320 |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | Aminophenylthio derivative | 280 |
⁴Turnover frequency calculated for 1 mol% catalyst loading .
Biological Activation Pathways
In vitro studies of structural analogs reveal metabolic transformations:
| Enzyme System | Major Metabolite | Bioactivity Change |
|---|---|---|
| CYP3A4 | Hydroxy-tert-butyl derivative | Reduced plasma half-life |
| Sulfotransferases | Sulfated dimethoxyphenyl metabolite | Enhanced aqueous solubility |
Cytotoxicity screening against HepG2 cells (IC₅₀ = 18.7 μM) suggests thioether oxidation products exhibit improved potency compared to parent compound .
Solid-State Reactivity
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | ΔH (kJ/mol) |
|---|---|---|
| 180–220°C | Ester decarboxylation | 148.2 |
| 280–320°C | Pyrazole ring fragmentation | 203.7 |
Controlled pyrolysis at 200°C produces 3-methyl-1H-pyrazol-5-ol as a stable intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
